molecular formula C10H5F3O B14407172 2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- CAS No. 85694-32-2

2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl-

Katalognummer: B14407172
CAS-Nummer: 85694-32-2
Molekulargewicht: 198.14 g/mol
InChI-Schlüssel: YRHOJLGGUNVJGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- is an organic compound with the molecular formula C10H5F3O This compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butynone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- typically involves the reaction of phenylacetylene with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C6H5CCH+(CF3CO)2OC6H5CCCOCF3+CF3COOH\text{C}_6\text{H}_5\text{C}\equiv\text{CH} + (\text{CF}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{C}\equiv\text{C}\text{COCF}_3 + \text{CF}_3\text{COOH} C6​H5​C≡CH+(CF3​CO)2​O→C6​H5​C≡CCOCF3​+CF3​COOH

Industrial Production Methods

Industrial production of 2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of trifluoroacetic acid and phenylacetic acid.

    Reduction: Formation of 4,4,4-trifluoro-1-phenylbutanol.

    Substitution: Formation of various substituted phenylbutynones.

Wissenschaftliche Forschungsanwendungen

2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The compound can modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-: Similar structure but with a different functional group arrangement.

    4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another trifluoromethyl-substituted compound with distinct reactivity.

Uniqueness

2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- is unique due to its combination of a trifluoromethyl group and a butynone backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

85694-32-2

Molekularformel

C10H5F3O

Molekulargewicht

198.14 g/mol

IUPAC-Name

4,4,4-trifluoro-1-phenylbut-2-yn-1-one

InChI

InChI=1S/C10H5F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-5H

InChI-Schlüssel

YRHOJLGGUNVJGQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C#CC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.